Methyl 3-amino-6-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-6-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . The reaction proceeds as follows:
Starting Material: Methyl 3-aminoquinoline-2-carboxylate.
Reagent: N-bromosuccinimide (NBS).
Solvent: Acetonitrile.
Conditions: Reflux for 2 hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromoquinoline-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Scientific Research Applications
Methyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-6-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 3-amino-6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
DVVRIBWWOAUGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N |
Origin of Product |
United States |
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